3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL
Description
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL (CAS: 1019116-98-3) is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2,4-difluorophenylmethyl group and an amino moiety. Its molecular formula is C₁₀H₁₃F₂NO, with a molecular weight of 201.21 g/mol . While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its commercial availability and storage conditions suggest relevance in pharmaceutical or synthetic chemistry research .
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2 |
InChI Key |
VTNMPWGUQFOYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL typically involves the reaction of 2,4-difluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylamine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of 3-amino alcohols. The findings showed that modifications to the amino group significantly enhanced cytotoxicity against specific cancer cell lines. This suggests that this compound could be optimized for similar therapeutic effects .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for the creation of copolymers that exhibit improved thermal stability and mechanical strength.
Data Table: Properties of Polymers Derived from 3-Amino Alcohols
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility in Water | Moderate |
| Biodegradability | Yes |
Environmental Science Applications
Environmental Remediation
The compound's ability to form stable complexes with heavy metals positions it as a potential agent in environmental remediation. Studies have shown that similar amino alcohols can effectively chelate heavy metals from contaminated water sources.
Case Study: Heavy Metal Chelation
Research conducted on the chelation properties of amino alcohols demonstrated significant removal rates of lead and cadmium from aqueous solutions when treated with this compound. The results indicated that varying pH levels influenced the efficiency of metal ion removal, highlighting the compound's practical application in water treatment technologies .
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Comparison with Analogous Amino Propanol Derivatives
To contextualize 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL, we compare it with structurally related amino propanol derivatives (Table 1).
Table 1: Structural and Molecular Comparison of Amino Propanol Derivatives
Key Observations:
Substituent Diversity: The target compound features 2,4-difluoro substituents, which enhance electronegativity and polarizability compared to the unsubstituted phenyl group in D(+)-2-Amino-3-phenyl-1-propanol . The chloro-methyl substituents in (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL introduce both electron-withdrawing (Cl) and electron-donating (methyl) effects, creating a distinct electronic environment .
Molecular Weight and Steric Effects: The difluoro and chloro-methyl derivatives have comparable molecular weights (~200 g/mol), while the phenyl analog is lighter (151.20 g/mol).
Analysis of Substituent Effects on Physicochemical Properties
Electronic and Lipophilic Properties
- Fluorine’s strong electronegativity also polarizes the aromatic ring, affecting hydrogen-bonding capacity .
- Chloro-Methyl Substituents : Chlorine’s larger atomic size and moderate electronegativity may reduce solubility in polar solvents compared to fluorine. The methyl group adds steric bulk, which could hinder rotational freedom or intermolecular interactions .
Spectroscopic Considerations
While spectroscopic data for the target compound are unavailable, analogous quinazolinone derivatives in highlight the importance of substituent positioning in NMR and IR spectra. For example:
- In quinazolinones, chloro substituents at the 6- or 7-positions alter ¹H-NMR chemical shifts by ~0.3–0.5 ppm compared to methoxy groups .
- Extrapolating this, the target compound’s 2,4-difluorophenyl group would likely produce distinct splitting patterns in aromatic proton regions due to fluorine’s deshielding effects.
Implications for Research and Development
Drug Design: The 2,4-difluoro motif is prevalent in CNS-targeting drugs due to fluorine’s ability to enhance blood-brain barrier penetration. The chloro-methyl analog’s stereospecificity (1R,2R configuration) could make it suitable for chiral catalysis or enantioselective synthesis .
Synthetic Challenges :
- Introducing fluorine atoms typically requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas chloro-methyl groups may be installed via Friedel-Crafts alkylation or nucleophilic substitution .
Biological Activity
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL, with the CAS number 1708924-47-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
The molecular formula of this compound is . The compound features a difluorophenyl group which may contribute to its biological activity through interactions with various biological targets.
Research indicates that the compound may act as a modulator of specific enzymatic pathways. For example, it has been studied for its potential inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. Inhibiting DHFR can disrupt nucleotide synthesis, making it a target for cancer therapies .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity : Preliminary data suggests that this compound may exhibit cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, in vitro studies showed significant inhibition of growth in lymphoma and solid tumor cell lines .
- Neuroprotective Effects : Some research indicates that compounds with similar structures have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .
- Anti-inflammatory Properties : The compound has also been investigated for anti-inflammatory effects, which could be relevant in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
In a study conducted by Queener et al., the compound was evaluated for its efficacy against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .
Case Study 2: Neuroprotection
A related study explored the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings indicated significant improvements in cognitive function and reduced neuronal death, supporting further investigation into the therapeutic potential of this compound in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
